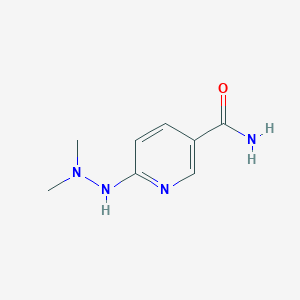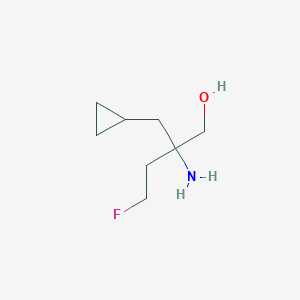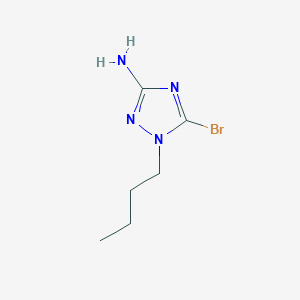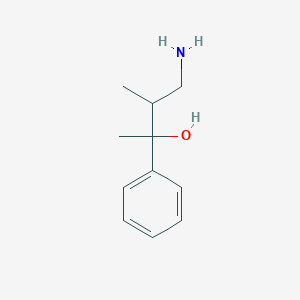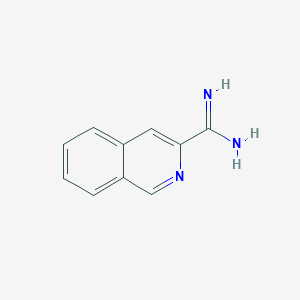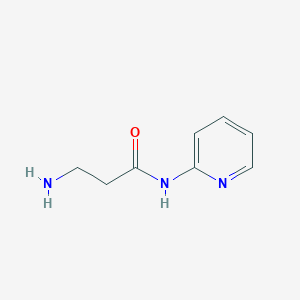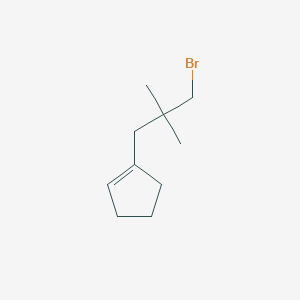
1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a 3-bromo-2,2-dimethylpropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene typically involves the bromination of 2,2-dimethylpropylcyclopentene. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
科学研究应用
1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
相似化合物的比较
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene: Similar structure but with a chlorine atom instead of bromine.
1-(3-Iodo-2,2-dimethylpropyl)cyclopent-1-ene: Contains an iodine atom, which can affect reactivity and reaction conditions.
Uniqueness: 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene is unique due to the presence of the bromine atom, which is a good leaving group and can participate in a variety of chemical reactions. This makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H17Br |
|---|---|
分子量 |
217.15 g/mol |
IUPAC 名称 |
1-(3-bromo-2,2-dimethylpropyl)cyclopentene |
InChI |
InChI=1S/C10H17Br/c1-10(2,8-11)7-9-5-3-4-6-9/h5H,3-4,6-8H2,1-2H3 |
InChI 键 |
BWIMBGIOELCQLU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CCCC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
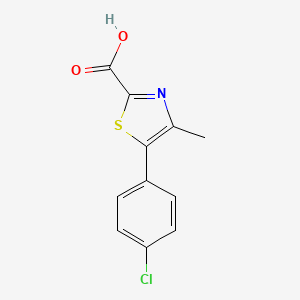

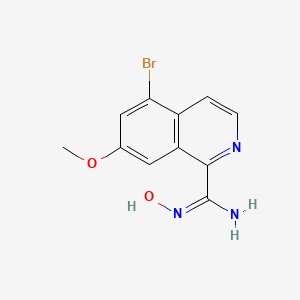
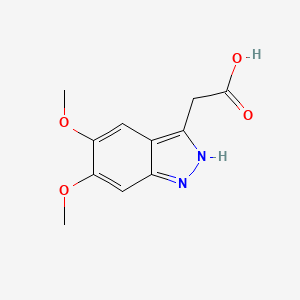
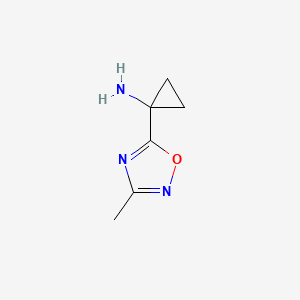
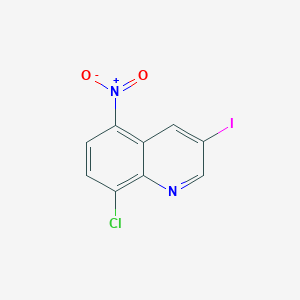
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
